molecular formula C8H13NO2 B12877205 3-Methyl-5-(propoxymethyl)isoxazole

3-Methyl-5-(propoxymethyl)isoxazole

Cat. No.: B12877205
M. Wt: 155.19 g/mol
InChI Key: CJWIIJCDLHXNIE-UHFFFAOYSA-N
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Description

3-Methyl-5-(propoxymethyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the third position and a propoxymethyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(propoxymethyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylisoxazole with propoxymethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.

Major Products:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-Methyl-5-(propoxymethyl)isoxazole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further pharmacological studies.

Medicine: The compound’s potential therapeutic applications include its use as a scaffold for designing new drugs. Its derivatives may act on specific biological targets, offering new avenues for treating various diseases.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-Methyl-5-(propoxymethyl)isoxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

    3-Methylisoxazole: Lacks the propoxymethyl group, making it less versatile in certain synthetic applications.

    5-Propoxymethylisoxazole: Lacks the methyl group at the third position, which can affect its reactivity and biological activity.

    3-Methyl-5-phenylisoxazole: Substituted with a phenyl group instead of a propoxymethyl group, leading to different chemical and biological properties.

Uniqueness: 3-Methyl-5-(propoxymethyl)isoxazole is unique due to the presence of both the methyl and propoxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for a broader range of applications compared to its simpler analogs.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-methyl-5-(propoxymethyl)-1,2-oxazole

InChI

InChI=1S/C8H13NO2/c1-3-4-10-6-8-5-7(2)9-11-8/h5H,3-4,6H2,1-2H3

InChI Key

CJWIIJCDLHXNIE-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=CC(=NO1)C

Origin of Product

United States

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